Shepherdin (79-87) (TFA) is classified as a peptidomimetic compound, which means it mimics the structure and function of peptides but may have enhanced stability or bioavailability. It is synthesized using solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide. The trifluoroacetic acid salt form (TFA) is commonly used to enhance solubility and stability during experimental applications .
The synthesis of Shepherdin (79-87) (TFA) typically involves solid-phase peptide synthesis (SPPS), which is a widely adopted method for producing peptides in a controlled manner. The process begins with a solid support on which the first amino acid is anchored. Subsequent amino acids are sequentially added through coupling reactions.
Shepherdin (79-87) consists of a specific sequence of amino acids that contributes to its biological activity. The molecular formula can be derived from its constituent amino acids, and its three-dimensional structure can be analyzed using computational modeling or X-ray crystallography techniques.
Shepherdin (79-87) can participate in various biochemical reactions, particularly those involving protein-protein interactions. Its primary function as an antagonist involves binding to heat shock protein 90, thereby inhibiting its interaction with Survivin.
The mechanism of action for Shepherdin (79-87) involves disrupting the complex formed between heat shock protein 90 and Survivin. By binding to heat shock protein 90, Shepherdin prevents it from stabilizing Survivin, leading to increased apoptosis in cancer cells.
Shepherdin (79-87) has significant applications in cancer research due to its role as a Survivin antagonist. Its potential uses include:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5